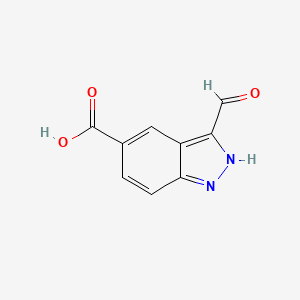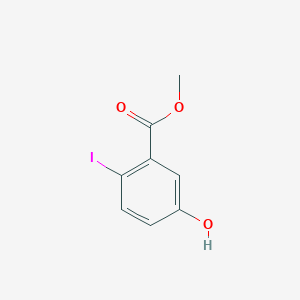
Ácido 3-formil-1H-indazol-5-carboxílico
Descripción general
Descripción
3-Formyl-1H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a formyl group at the 3-position and a carboxylic acid group at the 5-position of the indazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
Aplicaciones Científicas De Investigación
3-Formyl-1H-indazole-5-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These compounds have been found in many important synthetic drug molecules, suggesting a broad range of potential targets .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
3-Formyl-1H-indazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects . Additionally, 3-Formyl-1H-indazole-5-carboxylic acid may interact with proteins involved in cell signaling pathways, modulating their activity and impacting cellular responses.
Cellular Effects
The effects of 3-Formyl-1H-indazole-5-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, 3-Formyl-1H-indazole-5-carboxylic acid may affect the expression of genes involved in inflammatory responses, thereby reducing inflammation in affected cells.
Molecular Mechanism
The molecular mechanism of action of 3-Formyl-1H-indazole-5-carboxylic acid involves its interaction with various biomolecules. It can bind to specific enzymes, inhibiting their activity and altering biochemical pathways. For instance, indazole derivatives have been shown to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, 3-Formyl-1H-indazole-5-carboxylic acid may modulate gene expression by interacting with transcription factors, leading to changes in cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Formyl-1H-indazole-5-carboxylic acid may change over time due to its stability and degradation. Studies have shown that indazole derivatives can be stable under certain conditions but may degrade over time, leading to a reduction in their biological activity . Long-term exposure to 3-Formyl-1H-indazole-5-carboxylic acid in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 3-Formyl-1H-indazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
3-Formyl-1H-indazole-5-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It may influence metabolic flux and metabolite levels by modulating enzyme activity. For example, indazole derivatives have been shown to inhibit enzymes involved in the metabolism of arachidonic acid, leading to a reduction in pro-inflammatory metabolites . Additionally, 3-Formyl-1H-indazole-5-carboxylic acid may affect the levels of other metabolites, impacting cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Formyl-1H-indazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. It may be transported across cell membranes by active or passive transport mechanisms . Once inside the cells, it can interact with binding proteins, influencing its localization and accumulation. The distribution of 3-Formyl-1H-indazole-5-carboxylic acid within tissues may vary depending on the presence of specific transporters and binding proteins.
Subcellular Localization
The subcellular localization of 3-Formyl-1H-indazole-5-carboxylic acid is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, indazole derivatives have been observed to localize in the nucleus, where they can interact with transcription factors and modulate gene expression. The localization of 3-Formyl-1H-indazole-5-carboxylic acid within subcellular compartments may influence its biological activity and therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the nitrosation of indoles, which proceeds through a multistep pathway starting with the nitrosation of the C3 position of indole, leading to the formation of oxime intermediates . Another approach involves the palladium or copper-catalyzed cyanation of 3-halogenoindazole followed by reduction with RANEY® nickel or diisobutylaluminum hydride (DIBAL) .
Industrial Production Methods
Industrial production methods for 3-Formyl-1H-indazole-5-carboxylic acid often rely on scalable and cost-effective synthetic routes. These methods may include the use of transition metal-catalyzed reactions and reductive cyclization reactions . The choice of method depends on factors such as yield, purity, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
3-Formyl-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents.
Major Products Formed
Oxidation: 3-Carboxy-1H-indazole-5-carboxylic acid.
Reduction: 3-Hydroxymethyl-1H-indazole-5-carboxylic acid.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole-3-carboxylic acid: Lacks the formyl group at the 3-position.
3-Formyl-1H-indazole: Lacks the carboxylic acid group at the 5-position.
5-Carboxy-1H-indazole: Lacks the formyl group at the 3-position.
Uniqueness
3-Formyl-1H-indazole-5-carboxylic acid is unique due to the presence of both the formyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
3-formyl-2H-indazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-4-8-6-3-5(9(13)14)1-2-7(6)10-11-8/h1-4H,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPWHWRNFRJKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626181 | |
| Record name | 3-Formyl-2H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-98-2 | |
| Record name | 3-Formyl-2H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-formyl-1H-indazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)


![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)


![[4-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1344180.png)
